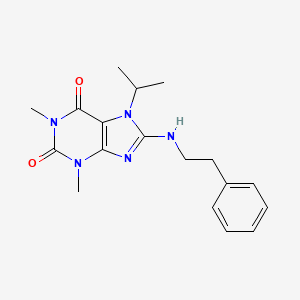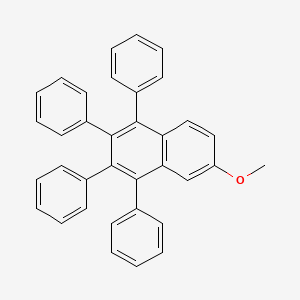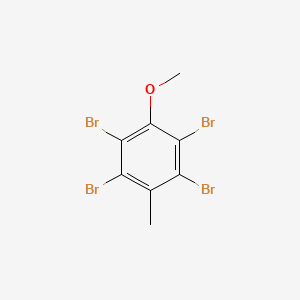
Mercury, di-2-furanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury, di-2-furanyl- is an organomercury compound with the chemical formula C₈H₆HgO₂ and a molecular weight of 334.72 g/mol . This compound is characterized by the presence of two furan rings attached to a central mercury atom. Furans are aromatic heterocycles that are known for their wide range of pharmacological activities and their use as reaction intermediates in synthetic organic chemistry .
Preparation Methods
The synthesis of Mercury, di-2-furanyl- typically involves the reaction of mercury(II) salts with furan derivatives under controlled conditions. One common method is the liquid-liquid extraction of mercury(II) from aqueous solutions using organic reagents such as furosemide in benzyl alcohol . This method is efficient and economical, allowing for the quantitative extraction of mercury(II) with high recovery rates.
Chemical Reactions Analysis
Mercury, di-2-furanyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of Mercury, di-2-furanyl- can lead to the formation of mercury oxides, while substitution reactions can result in the replacement of the furan rings with other functional groups .
Scientific Research Applications
Mercury, di-2-furanyl- has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for the synthesis of other organomercury compounds and as a catalyst in various organic reactions . In biology and medicine, it is studied for its potential pharmacological activities and its interactions with biological molecules. In industry, it is used in the production of materials and as a component in certain manufacturing processes .
Mechanism of Action
The mechanism of action of Mercury, di-2-furanyl- involves its interaction with molecular targets and pathways within biological systems. When mercury binds to protein receptors, it can disrupt normal cellular functions and lead to toxic effects. These interactions occur at both the cellular and sub-cellular levels, affecting various biochemical pathways and processes . The specific molecular targets and pathways involved depend on the concentration and form of the mercury compound.
Comparison with Similar Compounds
Mercury, di-2-furanyl- can be compared with other similar organomercury compounds, such as methylmercury and ethylmercury. These compounds share some common properties, such as their ability to bind to biological molecules and their potential toxicity. Mercury, di-2-furanyl- is unique in its structure, with two furan rings attached to the mercury atom, which can influence its reactivity and interactions with other molecules . Other similar compounds include mercury(II) chloride and mercury(II) acetate, which have different chemical structures and properties .
Properties
CAS No. |
28752-79-6 |
|---|---|
Molecular Formula |
C8H6HgO2 |
Molecular Weight |
334.72 g/mol |
IUPAC Name |
bis(furan-2-yl)mercury |
InChI |
InChI=1S/2C4H3O.Hg/c2*1-2-4-5-3-1;/h2*1-3H; |
InChI Key |
KKZBAMRWSJFGBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)[Hg]C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11959204.png)

![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 3,3'-dimethyl-](/img/structure/B11959210.png)


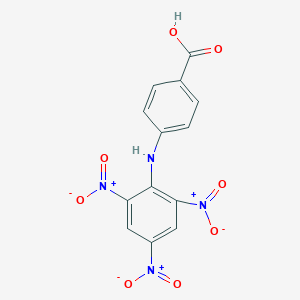
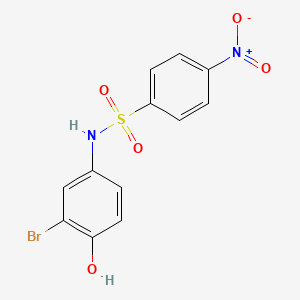
![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11959250.png)

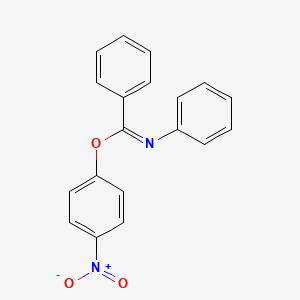
![Propyl 4-{4-[(propoxycarbonyl)amino]benzyl}phenylcarbamate](/img/structure/B11959258.png)
